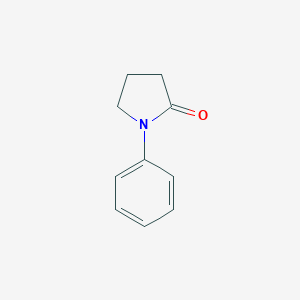
1-Phenyl-2-pyrrolidinone
Cat. No. B134918
Key on ui cas rn:
4641-57-0
M. Wt: 161.20 g/mol
InChI Key: JMVIVASFFKKFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07696229B2
Procedure details


Into a 150 mL sealed tube purged and maintained with an atmosphere of nitrogen, was placed 1-bromobenzene (4 g, 25.48 mmol). To this was added pyrrolidin-2-one (2.18 g, 25.65 mmol). Addition of Pd(OAc)2 (57 mg, 0.25 mmol) was next. This was followed by the addition of BINAP (240 mg, 0.39 mmol). This was followed by the addition of Cs2CO3 (12.5 g, 38.34=mol). To the mixture was added toluene (50 mL). The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at 120° C. in a bath of oil. The mixture was concentrated by evaporation under vacuum using a rotary evaporator. The residue was purified by eluting through a column with a 1:10 ethyl acetate/petroleum ether solvent system. This resulted in 1 g (24%) of 1-phenylpyrrolidin-2-one as yellow oil.



Name
Cs2CO3
Quantity
12.5 g
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.C([O-])([O-])=O.[Cs+].[Cs+]>CC([O-])=O.CC([O-])=O.[Pd+2].C1(C)C=CC=CC=1>[C:2]1([N:8]2[CH2:12][CH2:11][CH2:10][C:9]2=[O:13])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4.5,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
2.18 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C(CCC1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
240 mg
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
|
Step Four
|
Name
|
Cs2CO3
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Step Five
|
Name
|
|
|
Quantity
|
57 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Step Six
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, overnight while the temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 150 mL sealed tube
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained with an atmosphere of nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated by evaporation under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified
|
WASH
|
Type
|
WASH
|
|
Details
|
by eluting through a column with a 1:10 ethyl acetate/petroleum ether solvent system
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This resulted in 1 g (24%) of 1-phenylpyrrolidin-2-one as yellow oil
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
